

Synthesis and characterization of 1-Propynylmagnesium bromide

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Compound of Interest

Compound Name: 1-Propynylmagnesium bromide

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An In-depth Technical Guide to the Synthesis and Characterization of 1-Propynylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **1-propynylmagnesium bromide** ($\text{CH}_3\text{C}\equiv\text{CMgBr}$), a versatile alkynyl Grignard reagent. It is a valuable nucleophilic propargyl synthon used in the formation of carbon-carbon bonds, which is a cornerstone of synthetic organic chemistry and crucial in the development of complex pharmaceutical intermediates.[1] This guide details its synthesis, characterization, and safe handling, supported by experimental protocols and structured data for practical application in a research and development setting.

Core Concepts and Properties

1-Propynylmagnesium bromide is an organometallic compound where a propynyl group is covalently bonded to a magnesium atom, which is also bonded to a bromine atom.[2] Like other Grignard reagents, it is a powerful nucleophile and a strong base, making it highly reactive toward electrophiles and protic compounds.[3][4] Its utility lies in its ability to introduce the prop-1-yn-1-yl group into various molecular scaffolds, a common motif in biologically active molecules.[1][5] The reagent is typically prepared and used in an ethereal solvent like tetrahydrofuran (THF), where the solvent molecules coordinate to the magnesium atom, stabilizing the reagent.[4]

Physical and Chemical Properties

The physical and chemical properties of **1-propynylmagnesium bromide**, typically supplied as a 0.5 M solution in THF, are summarized below.

Property	Value	Citations
Linear Formula	$\text{CH}_3\text{C}\equiv\text{CMgBr}$	[2]
Molecular Weight	143.26 g/mol	[2]
CAS Number	16466-97-0	[2]
Appearance	Clear, colorless to yellow or brown solution; may develop turbidity.	[6]
Concentration	Typically 0.5 M in Tetrahydrofuran (THF)	[2][7]
Density	~0.941 g/mL at 25 °C (for 0.5 M solution in THF)	[2]
Boiling Point	65-67 °C (for 0.5 M solution in THF)	[2]
Storage Temperature	2-8 °C	[2]
Solubility	Soluble in ether solvents. Reacts violently with water.	[4][8]

Safety and Handling

Grignard reagents are hazardous and require strict adherence to safety protocols. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood, using anhydrous solvents and oven-dried glassware.[1][9]

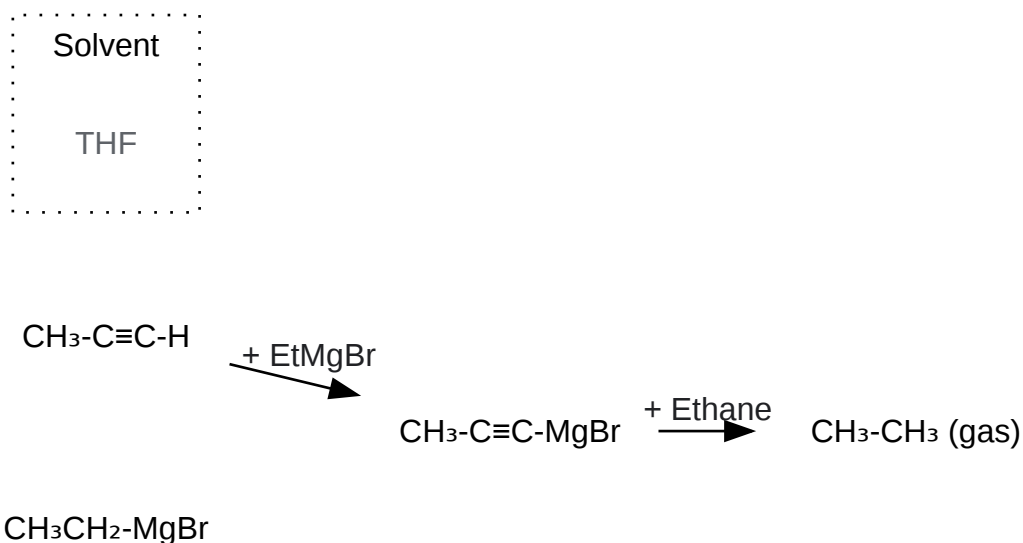
Hazard Statement	GHS Classification	Citations
Flammability	H225: Highly flammable liquid and vapor.	[10][11]
Water Reactivity	H261: In contact with water releases flammable gas.	[10][11]
Corrosivity	H314: Causes severe skin burns and eye damage.	[10][11]
Health Hazards	H335: May cause respiratory irritation. H351: Suspected of causing cancer.	[10][11]
Other Hazards	EUH019: May form explosive peroxides.	[10]
Personal Protective Equipment (PPE)	Safety glasses/faceshield, flame-retardant lab coat, and chemically resistant gloves are mandatory.	[1]

Synthesis of 1-Propynylmagnesium Bromide

The most common method for preparing alkynyl Grignard reagents is the deprotonation of a terminal alkyne using a more basic alkyl Grignard reagent, such as ethylmagnesium bromide. [1] The acidic terminal proton of propyne ($\text{pK}_a \approx 25$) is readily abstracted by the ethyl anion of ethylmagnesium bromide (pK_a of ethane ≈ 50), driving the reaction to completion.[4]

Synthesis Pathway

The reaction involves an acid-base equilibrium that overwhelmingly favors the formation of the less basic alkane and the magnesium salt of the terminal alkyne.



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Caption: Synthesis of **1-propynylmagnesium bromide** from propyne and ethylmagnesium bromide.

Experimental Protocol: Synthesis

This protocol describes the in-situ preparation of **1-propynylmagnesium bromide**.

Materials:

- Three-necked, round-bottom flask, oven-dried
- Dropping funnel and reflux condenser, oven-dried
- Magnetic stirrer and stir bar
- Inert gas (Nitrogen or Argon) line with bubbler
- Ethylmagnesium bromide (e.g., 3.0 M in diethyl ether or 1.0 M in THF)
- Propyne (gas or condensed liquid)
- Anhydrous tetrahydrofuran (THF)

Procedure:

- Setup: Assemble the dry glassware under a positive pressure of inert gas. The flask should contain a magnetic stir bar.
- Reagent Addition: To the flask, add a solution of ethylmagnesium bromide (1.0 eq) in anhydrous THF via cannula or syringe.
- Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
- Propyne Introduction: Bubble propyne gas (1.0 eq) slowly through the Grignard solution. Alternatively, a pre-weighed amount of condensed propyne dissolved in cold, anhydrous THF can be added dropwise from the addition funnel.
- Reaction: A vigorous evolution of ethane gas should be observed.^[1] After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.^[1]
- Result: The resulting pale yellow to brown solution is **1-propynylmagnesium bromide**, ready for use or characterization.

Characterization

Characterization of the freshly prepared Grignard reagent is critical to determine its concentration (molarity) before use in subsequent reactions. Direct spectroscopic analysis is uncommon for such reactive species; thus, titration is the standard method for quantification.

Titration for Molarity Determination

Several methods exist for titrating Grignard reagents. A reliable method developed by Knochel involves the use of iodine (I₂) and lithium chloride.^[12]

Experimental Protocol: Titration

- Indicator Preparation: In an oven-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (I₂, ~100 mg, 0.39 mmol) in 1.0 mL of a 0.5 M solution of anhydrous LiCl in THF. This produces a dark brown solution.

- Titration Setup: Cool the iodine solution to 0 °C in an ice bath with stirring.
- Titration: Add the prepared **1-propynylmagnesium bromide** solution dropwise via a 1 mL syringe. The endpoint is reached when the solution transitions from light yellow to colorless.
[\[12\]](#)
- Calculation: Record the volume (V) of the Grignard reagent added. The molarity (M) is calculated as: $\text{Molarity (M)} = (\text{moles of I}_2) / (\text{Volume of Grignard reagent in L})$
- Reproducibility: Repeat the titration at least once more and average the results for accuracy.

Spectroscopic Characterization (Expected)

While full spectra are not typically acquired for the reagent itself, its formation can be monitored, and its structure gives rise to predictable spectroscopic features.

Reaction Monitoring by ^1H NMR: The progress of the synthesis can be monitored by quenching a small aliquot (~0.1 mL) of the reaction mixture with an acid (e.g., acetic acid in THF or a saturated NH_4Cl solution) and analyzing the organic components by ^1H NMR in CDCl_3 .[\[12\]](#) The disappearance of the acetylenic proton of propyne ($\delta \approx 1.8$ ppm) indicates the completion of the reaction.

Expected Spectroscopic Data:

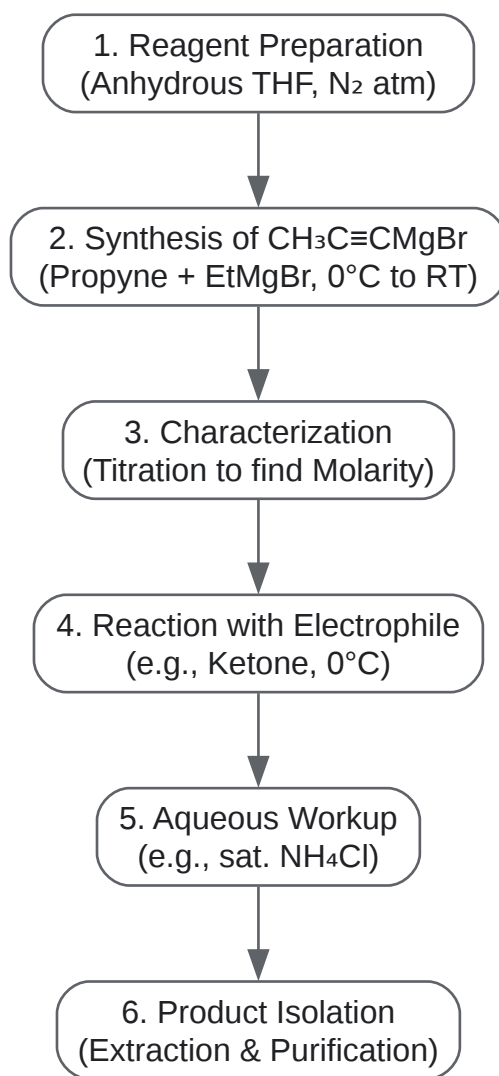
Technique	Feature	Expected Chemical Shift / Wavenumber	Notes
^1H NMR	Methyl protons ($-\text{CH}_3$)	$\delta \approx 1.9 - 2.1 \text{ ppm}$	The chemical shift of the methyl group is expected to be similar to that of propyne but may be slightly shifted due to the influence of the MgBr moiety.
^{13}C NMR	Acetylenic carbons ($-\text{C}\equiv\text{C}-$)	$\delta \approx 100 - 120 \text{ ppm (C-Mg)}, 70-90 \text{ ppm (C-CH}_3\text{)}$	The carbon attached to magnesium will be significantly upfield compared to a typical sp-hybridized carbon due to carbanionic character. The internal alkyne carbon will be further downfield.
IR	Alkyne $\text{C}\equiv\text{C}$ stretch	$\sim 2100 - 2150 \text{ cm}^{-1}$	This peak is often weak or absent in symmetrical alkynes, but the polarity of the C-Mg bond should result in a discernible, though potentially weak, absorption in this region.

Applications in Synthesis

The primary utility of **1-propynylmagnesium bromide** is its reaction as a nucleophile with a wide range of electrophiles. This is particularly relevant in drug development for constructing complex carbon skeletons. A quintessential application is the addition to carbonyl compounds to form propargylic alcohols.

General Workflow and Reaction

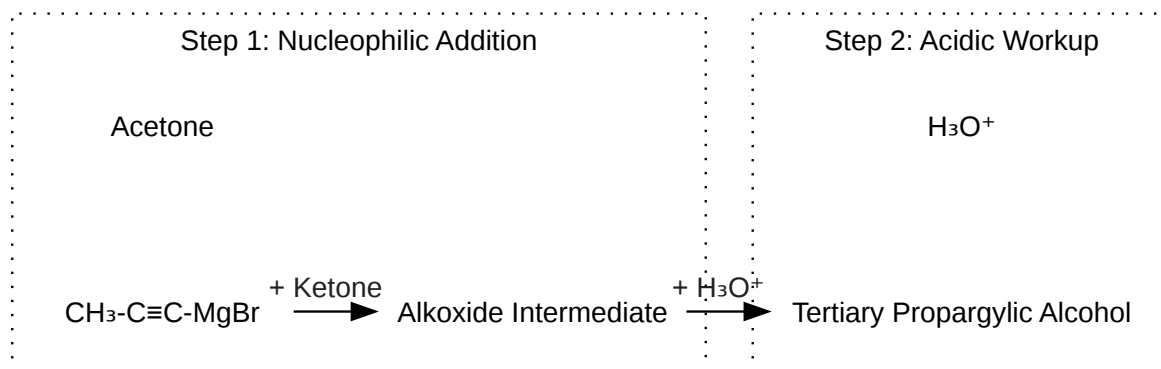
The overall process involves the synthesis of the Grignard reagent, followed by its reaction with an electrophile, and a final aqueous workup to yield the neutral product.



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Caption: General experimental workflow for using **1-propynylmagnesium bromide** in synthesis.

A classic example is the reaction with a ketone, such as acetone, to produce a tertiary propargylic alcohol.



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Caption: Reaction pathway for the addition of **1-propynylmagnesium bromide** to a ketone.

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